3-bromo-4aH-1,6-naphthyridin-5-one
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Overview
Description
3-bromo-4aH-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a ketone group at the 5th position of the naphthyridine ring. The molecular formula of this compound is C8H5BrN2O, and it has a molecular weight of 225.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4aH-1,6-naphthyridin-5-one typically involves the bromination of 1,6-naphthyridin-5-one. One common method is the reaction of 1,6-naphthyridin-5-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4aH-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: The major product is 3-bromo-1,6-naphthyridine-5-carboxylic acid.
Reduction Products: The major product is 3-bromo-1,6-naphthyridin-5-ol.
Scientific Research Applications
3-bromo-4aH-1,6-naphthyridin-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4aH-1,6-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,6-naphthyridin-5-one: Lacks the bromine atom at the 3rd position.
3-chloro-1,6-naphthyridin-5-one: Contains a chlorine atom instead of a bromine atom at the 3rd position.
3-iodo-1,6-naphthyridin-5-one: Contains an iodine atom instead of a bromine atom at the 3rd position.
Uniqueness
3-bromo-4aH-1,6-naphthyridin-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions and potentially increasing its binding affinity to biological targets .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-4aH-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4,6H |
InChI Key |
ROLHJXXIGLWCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C=C(C=N2)Br)C(=O)N=C1 |
Origin of Product |
United States |
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